![molecular formula C12H16F3N3O B4064522 2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol](/img/structure/B4064522.png)
2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol
Overview
Description
2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinazoline family, which is known for its diverse pharmacological activities.
Scientific Research Applications
Synthesis Techniques
Regio- and Chemoselective Multicomponent Protocols : Studies have demonstrated methods for synthesizing quinazolinone derivatives through regio- and chemoselective multicomponent reactions. For example, Chebanov et al. (2008) described protocols for the synthesis of pyrazoloquinolinones and pyrazoloquinazolinones, highlighting the influence of reaction conditions on product selectivity Chebanov et al., 2008.
One-Step Synthesis from 2-Aminobenzamides : Gavin et al. (2018) reported a one-step synthesis method for quinazolin-4(3H)-ones from simple 2-aminobenzamides, showcasing the versatility of these reactions in producing a range of quinazoline derivatives under varied conditions Gavin et al., 2018.
Catalyst-Free Synthesis Approaches : Kamal et al. (2015) developed a simple, efficient, and green methodology for synthesizing spiro[indoline-3,2′-quinazolin]-2-ones and dihydroquinazolines under catalyst-free conditions, highlighting the eco-friendly aspect of such syntheses Kamal et al., 2015.
Potential Applications
Development of Heterocyclic Compounds : The synthesis of quinazoline derivatives is crucial for the development of new heterocyclic compounds with potential pharmacological values. Insuasty et al. (2004) reported the preparation of new tetracyclic benzimidazoquinazolines, illustrating the broad applicability of these compounds in medicinal chemistry Insuasty et al., 2004.
Antimicrobial Activity : The antimicrobial activity of certain quinazoline derivatives has been explored, with some compounds showing promising results against bacterial and fungal strains. This indicates the potential of quinazoline derivatives in developing new antimicrobial agents Kamal et al., 2015.
properties
IUPAC Name |
2-[[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-7-2-3-9-8(6-7)10(12(13,14)15)18-11(17-9)16-4-5-19/h7,19H,2-6H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJISTTKVAXCGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC(=N2)NCCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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